

CH7233163: A Novel Inhibitor Targeting Osimertinib-Resistant EGFR Mutations

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Compound of Interest

Compound Name: CH7233163

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This technical guide provides an in-depth overview of **CH7233163**, a potent and selective ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) mutants, including those resistant to the third-generation inhibitor osimertinib. This document details the binding affinity of **CH7233163** to various EGFR mutants, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.

Core Focus: Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors

Mutations in the EGFR gene are key drivers in non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) have revolutionized treatment, the emergence of resistance mutations, such as T790M and C797S, limits their long-term efficacy. **CH7233163** has emerged as a promising agent that overcomes the challenges posed by the osimertinib-resistant EGFR triple mutations (Del19/T790M/C797S and L858R/T790M/C797S)[1][2][3][4].

Quantitative Binding Affinity of CH7233163

The inhibitory activity of **CH7233163** against various EGFR mutants has been quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.

EGFR Mutant	Assay Type	CH7233163 IC50 (nmol/L)	Osimertinib IC50 (nmol/L)	EAI-045 IC50 (nmol/L)	Reference
Del19/T790M /C797S	Biochemical (TR-FRET)	0.28	>1000	>1000	[1] [2]
L858R/T790M/C797S	Biochemical (TR-FRET)	0.25	>1000	>1000	[1]
Wild-Type (WT)	Biochemical (TR-FRET)	Not specified, but selectivity demonstrated	Low affinity	Not specified	[1]
Del19/T790M /C797S_NIH3 T3	Cell Proliferation	20	>1000	>1000	[1] [2]
L858R/T790M/C797S_NIH3T3	Cell Proliferation	45	Not specified	>1000	[1]
A431 (EGFR-WT)	Cell Proliferation	1200	Not specified	Not specified	[2]

Experimental Protocols

The characterization of **CH7233163** involved several key experimental methodologies to determine its potency and selectivity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assays

This assay was employed to determine the in vitro inhibitory activity of **CH7233163** against recombinant EGFR kinases[\[2\]](#). The fundamental principle of this assay is the measurement of FRET between a europium-labeled anti-phosphotyrosine antibody and a biotinylated peptide substrate. Inhibition of the kinase activity results in a decrease in the FRET signal.

Protocol Outline:

- **Reaction Setup:** Recombinant EGFR kinase, biotinylated substrate peptide, and ATP are combined in a reaction buffer.
- **Inhibitor Addition:** Various concentrations of **CH7233163** are added to the reaction mixture.
- **Incubation:** The reaction is allowed to proceed at a controlled temperature for a specific duration to allow for substrate phosphorylation.
- **Detection:** A solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and initiate the FRET signal generation.
- **Signal Measurement:** The time-resolved fluorescence signal is measured at specific wavelengths. The ratio of the acceptor and donor fluorescence is calculated to determine the extent of kinase inhibition.
- **IC50 Determination:** The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The anti-proliferative activity of **CH7233163** was assessed using cell viability assays in NIH3T3 cells engineered to express various EGFR mutants[1].

Protocol Outline:

- **Cell Seeding:** NIH3T3 cells expressing the desired EGFR mutant are seeded into 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a range of concentrations of **CH7233163**.
- **Incubation:** The cells are incubated for a defined period (e.g., 72 hours) to allow for the compound to exert its effect.
- **Viability Assessment:** Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

- **Data Analysis:** The luminescence signal is measured, and the IC50 values are determined by non-linear regression analysis of the dose-response curves.

Western Blotting

Western blotting was utilized to confirm the inhibition of EGFR phosphorylation in cellular contexts[5].

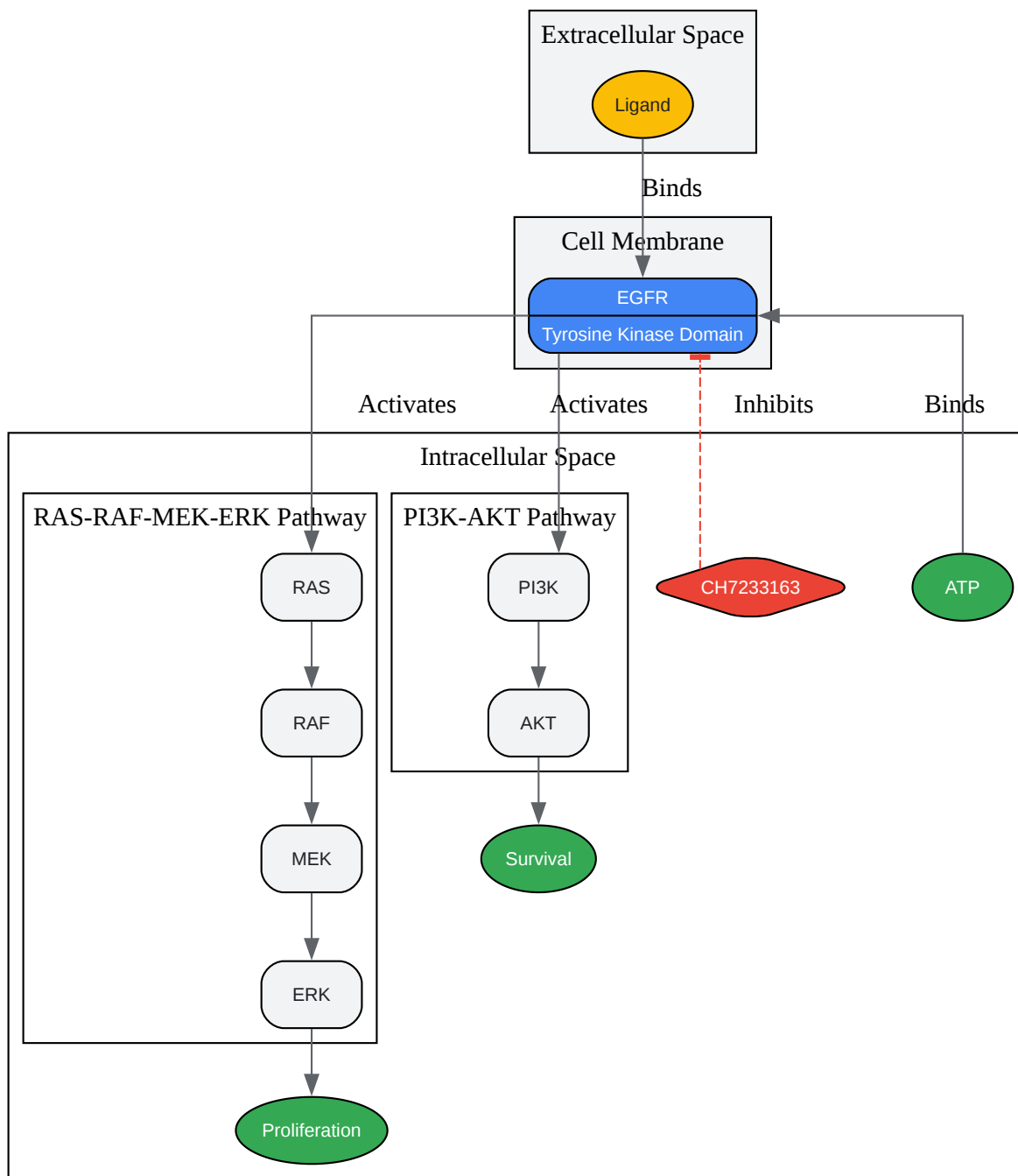
Protocol Outline:

- **Cell Lysis:** Cells treated with **CH7233163** are lysed to extract total cellular proteins.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard method like the BCA assay.
- **SDS-PAGE:** Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
- **Detection:** Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[5].

Mechanism of Action and Signaling Pathway

CH7233163 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the EGFR kinase domain[1][6][7]. This binding prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival[8][9][10][11].

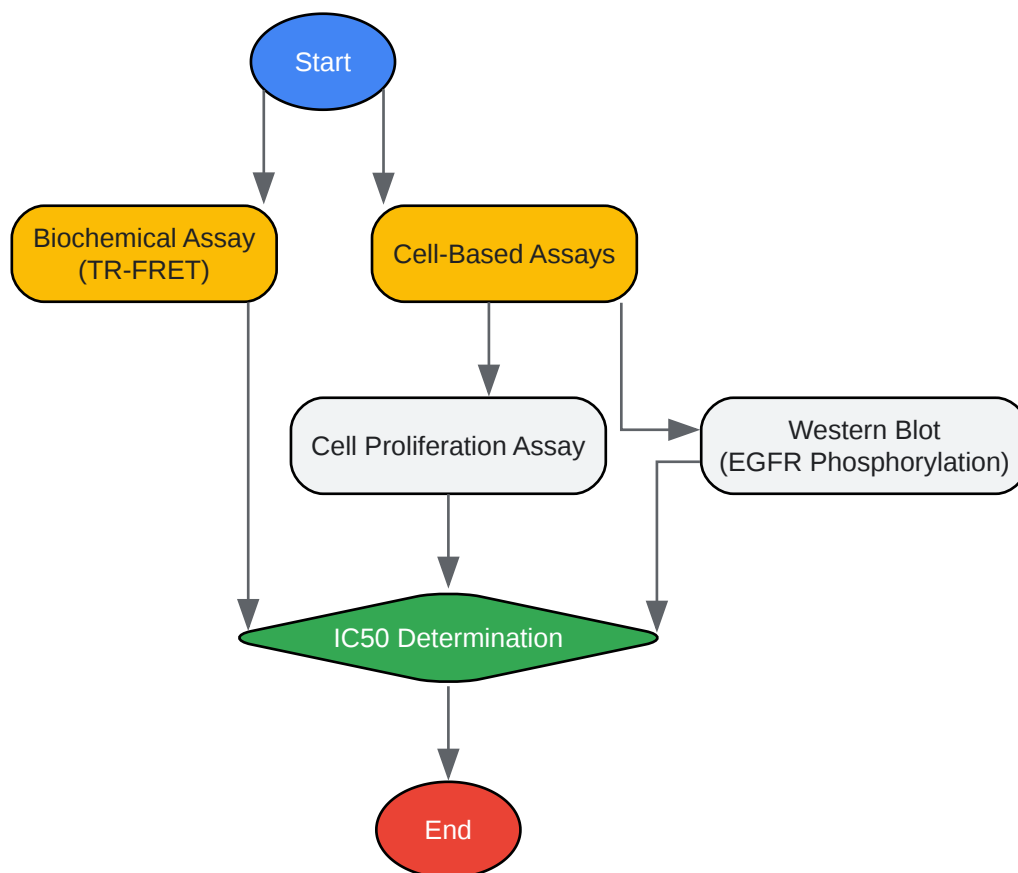
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by **CH7233163**.



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Caption: EGFR signaling pathway and inhibition by **CH7233163**.

The experimental workflow for evaluating the efficacy of **CH7233163** is depicted in the following diagram.



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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CH7233163 | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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